(S)-3-Hydroxybutanenitrile
Overview
Description
Synthesis Analysis
The synthesis of (S)-3-Hydroxybutanenitrile involves several methods, including the Morita-Baylis-Hillman reaction, which has been optimized for better reproducibility. Lipase-catalyzed kinetic resolution and determination of the absolute configuration of its enantiomers have been achieved, indicating the compound's significance in asymmetric synthesis and chiral chemistry (Strub, Garboś, & Lochyński, 2016).
Molecular Structure Analysis
The molecular structure of (S)-3-Hydroxybutanenitrile allows for conformational analysis, especially in terms of its stereoisomers. Studies involving NMR spectroscopy have been crucial in understanding the compound's conformational behaviors in solution, which are influenced by its chiral center at the hydroxy-bearing carbon (Li, Uzawa, & Doi, 1998).
Scientific Research Applications
Enzymatic Resolution and Synthesis of Pharmaceuticals:
- (S)-3-Hydroxybutanenitrile is used in lipase-catalyzed kinetic resolution, particularly in the synthesis of statin intermediates, which are important for producing HMG-CoA reductase inhibitors (Sun et al., 2006).
- It is involved in the facile preparation and resolution of β-hydroxy nitriles, again through lipase-mediated processes, highlighting its role in producing enantiomerically pure compounds (Kamal & Khanna, 2001).
- The compound is used in the synthesis and kinetic resolution of Morita-Baylis-Hillman adducts, which are significant in asymmetric synthesis (Strub et al., 2016).
Biocatalysis and Biodegradation:
- It's used in the biocatalytic asymmetric hydrolysis, as studied with organisms like Rhodococcus rhodochrous and Rhodococcus sp. CGMCC 0497, which convert nitriles into carboxyamides and carboxyacids (Kinfe et al., 2009); (Wu & Li, 2003).
Polyester Production and Tissue Engineering:
- Polyhydroxyalkanoates (PHAs), which include derivatives of 3-Hydroxybutanenitrile, are used as biomaterials in medical devices and tissue engineering, owing to their biodegradability and thermoprocessability (Chen & Wu, 2005).
- The biosynthesis and biodegradation of 3-Hydroxypropionate-containing polyesters, which are crucial in the chemical industry for bioplastics, involve compounds related to 3-Hydroxybutanenitrile (Andreeßen & Steinbüchel, 2010).
Other Applications:
- It is used in the production of important chemical intermediates like 3-Hydroxybutanone, useful in food additives, pharmaceuticals, and chemicals (Jian, 2011).
- The compound finds applications in the textile industry, particularly in environmentally friendly processes like reducing indigo dye with 3-Hydroxybutanone (BenTicha et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(3S)-3-hydroxybutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJAJQGCMSBKPB-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Hydroxybutanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.